molecular formula C41H62O B1261496 2-All-trans-heptaprenylphenol

2-All-trans-heptaprenylphenol

Cat. No.: B1261496
M. Wt: 570.9 g/mol
InChI Key: CEOQUICSVHNIPJ-CUHBLUQCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-All-trans-heptaprenylphenol is a specialized prenylated phenol compound of significant interest in biochemical and pharmacological research. Featuring a phenol group substituted with an all-trans heptaprenyl chain, this molecule serves as a critical intermediate in the study of more complex natural products and metabolic pathways. Its structure suggests potential for investigating antimicrobial or cytotoxic activities, given the established bioactivity of other prenylated phenolic compounds. Researchers utilize this chemical in exploratory studies to synthesize novel derivatives or to probe its mechanism of action, which may involve membrane disruption due to its lipophilic tail or interactions with specific enzyme targets. Provided as a high-purity solid, it is essential for in vitro assay development and as a standard for analytical methods. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C41H62O

Molecular Weight

570.9 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]phenol

InChI

InChI=1S/C41H62O/c1-33(2)17-11-18-34(3)19-12-20-35(4)21-13-22-36(5)23-14-24-37(6)25-15-26-38(7)27-16-28-39(8)31-32-40-29-9-10-30-41(40)42/h9-10,17,19,21,23,25,27,29-31,42H,11-16,18,20,22,24,26,28,32H2,1-8H3/b34-19+,35-21+,36-23+,37-25+,38-27+,39-31+

InChI Key

CEOQUICSVHNIPJ-CUHBLUQCSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C

Origin of Product

United States

Occurrence and Biological Origins of 2 All Trans Heptaprenylphenol

Ecological Roles and Evolutionary Significance in Producing Organisms

The ecological roles of secondary metabolites are vast and varied, often providing the producing organism with a selective advantage in its environment. researchgate.netnih.govnih.gov The evolutionary significance of these compounds is therefore intrinsically linked to their function.

The structure of 2-All-trans-heptaprenylphenol, with its hydrophobic polyprenyl tail and its hydrophilic phenolic head, suggests it could be membrane-associated. This localization is critical for many of the proposed ecological functions of related molecules.

In microbial systems, polyprenylated compounds can act as competitive weapons against other microorganisms or be involved in quorum sensing and biofilm formation. researchgate.net Their presence in cell membranes can also influence membrane fluidity and permeability, providing protection against environmental stresses.

In plants, phenolic compounds are well-known for their roles in defense against herbivores and pathogens. researchgate.net The polyprenyl chain of 2-All-trans-heptaprenylphenol could enhance its lipophilicity, allowing it to better integrate into and disrupt the cell membranes of invading pathogens or deter herbivores. Furthermore, some polyprenylated compounds in plants have been implicated in allelopathic interactions, where they are released into the environment to inhibit the growth of competing plants.

The evolutionary emergence of the enzymes responsible for synthesizing polyprenylphenols, particularly the polyprenyl transferases, would have provided a significant advantage to the organisms that possessed them. nih.govoup.com These enzymes enabled the creation of a diverse array of molecules with a wide range of biological activities, facilitating adaptation to new ecological niches and the development of complex inter-organismal interactions. researchgate.netnih.gov The conservation of the core biosynthetic pathways for phenolic and isoprenoid precursors across different kingdoms underscores their fundamental importance in the evolution of life. nih.gov

Potential Ecological Role Mechanism of Action Producing Organism
Antimicrobial DefenseDisruption of microbial cell membranesBacteria, Fungi, Plants
Herbivore DeterrenceToxicity or anti-feedant propertiesPlants
AllelopathyInhibition of competing plant growthPlants
Membrane Fluidity RegulationInsertion into lipid bilayersAll potential producers
Electron TransportRedox cycling of the phenolic head groupBacteria, Archaea

Elucidation of Biosynthetic Pathways for 2 All Trans Heptaprenylphenol

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of 2-all-trans-heptaprenylphenol begins with the formation of its two primary precursors: a phenolic ring and a C35 heptaprenyl side chain.

The aromatic precursor is 4-hydroxybenzoic acid (4-HBA). nih.govasm.org In many bacteria, 4-HBA is synthesized from chorismate, a key intermediate of the shikimate pathway. nih.govasm.orgnih.govmicrobiologyresearch.orgwikipedia.org The enzyme chorismate lyase, encoded by the ubiC gene, catalyzes the removal of pyruvate (B1213749) from chorismate to yield 4-HBA. asm.orgmicrobiologyresearch.orgwikipedia.org In some eukaryotes like plants, 4-HBA can also be derived from the cleavage of the B-ring of flavonoids such as kaempferol. oup.com

The heptaprenyl side chain is synthesized as all-trans-heptaprenyl diphosphate (B83284). cortland.eduwikipedia.orgyeastgenome.org This molecule is built from the universal five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). oup.comtandfonline.com These precursors are typically generated through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. tandfonline.comd-nb.info The synthesis of the C35 chain is achieved by a specific enzyme, heptaprenyl diphosphate synthase, which catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), a C15 isoprenoid. cortland.eduwikipedia.org

PrecursorOrigin PathwayKey Intermediate
Aromatic Ring Shikimate PathwayChorismate
Heptaprenyl Tail Isoprenoid Pathway (MVA/MEP)Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP), Farnesyl Diphosphate (FPP)

Enzymatic Mechanisms and Catalytic Intermediates

The assembly of 2-all-trans-heptaprenylphenol from its precursors is a multi-step enzymatic process involving a prenyltransferase and a decarboxylase.

The first committed step in the formation of the polyprenylated phenol (B47542) is the attachment of the heptaprenyl side chain to the 4-hydroxybenzoic acid ring. This reaction is catalyzed by a 4-hydroxybenzoate (B8730719) heptaprenyltransferase, which belongs to the UbiA superfamily of membrane-bound prenyltransferases. nih.govbeilstein-journals.orgnih.gov These enzymes typically utilize a divalent metal ion, such as Mg²⁺, as a cofactor to facilitate the transfer of the prenyl group from heptaprenyl diphosphate to the aromatic acceptor. beilstein-journals.orgacs.org The product of this reaction is 4-hydroxy-3-(all-trans-heptaprenyl)benzoate. nih.gov UbiA prenyltransferases exhibit specificity for both the aromatic acceptor and the length of the prenyl donor, although some promiscuity has been observed. nih.govacs.orgoup.com

The aromatic core of 2-all-trans-heptaprenylphenol originates from the shikimate pathway, not from the cyclization of a polyketide chain. Therefore, aromatic polyketide synthases (PKSs) are not directly involved in the biosynthesis of this specific compound.

The key tailoring step that leads to the formation of 2-all-trans-heptaprenylphenol is a decarboxylation reaction. The intermediate, 4-hydroxy-3-(all-trans-heptaprenyl)benzoate, undergoes decarboxylation to yield 2-all-trans-heptaprenylphenol. nih.govoup.com In bacteria like E. coli, this reaction on the analogous octaprenyl substrate is catalyzed by a two-protein system composed of UbiD and UbiX. nih.govpnas.orgfrontiersin.org UbiX functions as a flavin prenyltransferase, synthesizing a novel prenylated flavin mononucleotide (prFMN) cofactor. uniprot.org This cofactor is then utilized by the decarboxylase UbiD to catalyze the removal of the carboxyl group from the aromatic ring. oup.comnih.govfrontiersin.org

Following its formation, 2-all-trans-heptaprenylphenol serves as a substrate for further tailoring enzymes in the ubiquinone pathway, such as hydroxylases and methyltransferases, which modify the phenol ring to produce the final ubiquinone molecule. tandfonline.comfrontiersin.orgnih.gov

Enzyme ClassGene (example)SubstrateProduct
Heptaprenyl Diphosphate Synthase hepS/hepT (B. subtilis)Farnesyl diphosphate + 4 IPPall-trans-Heptaprenyl diphosphate
4-Hydroxybenzoate Heptaprenyltransferase ubiA (homolog)4-Hydroxybenzoate + Heptaprenyl diphosphate4-Hydroxy-3-(all-trans-heptaprenyl)benzoate
Decarboxylase ubiD/ubiX (homologs)4-Hydroxy-3-(all-trans-heptaprenyl)benzoate2-all-trans-heptaprenylphenol

Genetic Determinants and Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of 2-all-trans-heptaprenylphenol are typically found organized in a biosynthetic gene cluster (BGC), often referred to as the ubi cluster in the context of ubiquinone synthesis. nih.govnih.govplos.org

The key genes involved in the formation of 2-all-trans-heptaprenylphenol have been identified and annotated in various organisms, primarily through studies of ubiquinone biosynthesis.

Heptaprenyl Diphosphate Synthase Genes: In organisms that produce menaquinone-7, such as Bacillus subtilis and Staphylococcus aureus, the heptaprenyl diphosphate synthase is a heterodimeric enzyme. nih.govnih.govacs.org The two subunits are encoded by genes such as hepS (or gerC1) and hepT (or gerC3) in B. subtilis. uniprot.orgnih.govacs.orguniprot.org

Aromatic Precursor Gene: The gene ubiC encodes chorismate lyase, which produces 4-hydroxybenzoate from chorismate. asm.orgmicrobiologyresearch.orgwikipedia.orgebi.ac.uk

Prenyltransferase Gene: The gene ubiA encodes the 4-hydroxybenzoate polyprenyltransferase that attaches the isoprenoid side chain to the aromatic ring. nih.govnih.govoup.comfrontiersin.org

Decarboxylase Genes: The genes ubiD and ubiX encode the components of the decarboxylase system that converts the polyprenylated 4-hydroxybenzoate to the corresponding polyprenylphenol. oup.comnih.govpnas.orgfrontiersin.orguniprot.org

These genes, along with others required for the subsequent modification of the phenol ring, are often co-localized on the chromosome, forming the ubi BGC. nih.govoup.complos.org The organization of this cluster is conserved to varying degrees across different species. nih.govoup.com

GeneEncoded EnzymeFunction in Pathway
ubiC Chorismate LyaseSynthesis of 4-hydroxybenzoate
hepS/hepT Heptaprenyl Diphosphate SynthaseSynthesis of the C35 heptaprenyl tail
ubiA 4-Hydroxybenzoate PolyprenyltransferaseAttachment of heptaprenyl tail to 4-HBA
ubiD 3-Polyprenyl-4-hydroxybenzoate DecarboxylaseDecarboxylation to form 2-all-trans-heptaprenylphenol
ubiX Flavin PrenyltransferaseSynthesis of the prFMN cofactor for UbiD
ubiG O-methyltransferaseSubsequent ring modifications
ubiH/F/I HydroxylasesSubsequent ring modifications

Regulatory Elements of Biosynthesis

The biosynthesis of specialized metabolites like 2-all-trans-heptaprenylphenol is tightly controlled by a variety of regulatory elements to ensure production aligns with cellular needs. While specific regulatory elements for 2-all-trans-heptaprenylphenol are not extensively documented, the principles governing the biosynthesis of related meroterpenoids and other secondary metabolites provide a clear framework. nih.gov Regulation occurs primarily at the transcriptional level, where the expression of biosynthetic genes is controlled by the interaction of trans-acting factors (like transcription factors) with cis-regulatory elements (such as promoters and enhancers) on the DNA. wikipedia.orgwikipedia.org

In many microorganisms, genes responsible for a complete biosynthetic pathway are physically grouped together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). rsc.orgfrontiersin.org This clustering facilitates co-regulation, allowing a single regulatory protein or signal to control the entire pathway. The regulation of such pathways can be complex, sometimes involving cascades where one regulatory protein activates another, which in turn activates the structural genes. nih.gov

The expression of biosynthetic genes is often influenced by broader physiological signals and metabolic feedback. nih.govnih.gov For instance, the availability of precursors from primary metabolism, such as aromatic amino acids from the shikimate pathway and isoprenoid units from the MEP or MVA pathways, is a critical limiting factor. nih.gov Consequently, the regulation of these primary metabolic pathways indirectly controls the production of downstream compounds. Dysregulation of these pathways can lead to metabolic imbalances and is a key target for metabolic engineering efforts. nih.gov

Table 1: Overview of General Regulatory Strategies in Biosynthetic Pathways

Regulatory Level Element Type Description
Transcriptional Promoters DNA sequences upstream of genes that initiate transcription. The strength and type (inducible or constitutive) of a promoter are key determinants of gene expression levels. nih.gov
Transcription Factors Proteins that bind to specific DNA sequences (cis-elements) to control the rate of transcription. Examples include pathway-specific activators (e.g., SARPs, CSRs) and repressors. nih.govnih.gov
Enhancers/Silencers DNA sequences that can be distant from the gene they regulate, binding proteins to increase or decrease transcription, respectively. wikipedia.org
Post-Transcriptional mRNA Processing In eukaryotes, processes like splicing and polyadenylation can be regulated to control the amount of mature mRNA available for translation. wikipedia.org
Small RNAs (sRNA) Small non-coding RNA molecules can bind to mRNA, leading to its degradation or the inhibition of translation. wikipedia.org

| Post-Translational | Protein Modification | The activity of biosynthetic enzymes can be controlled through modifications like phosphorylation or acetylation, affecting their function or stability. nih.gov |

Pathway Reconstruction and Heterologous Expression Systems

Pathway reconstruction and heterologous expression are cornerstone techniques in synthetic biology for producing natural products. rsc.orgwikipedia.org This approach involves identifying the BGC for a target compound in its native producer, cloning the entire gene set, and transferring it into a more manageable and well-characterized host organism for production. frontiersin.orgrsc.org This strategy is particularly valuable when the native organism is difficult to cultivate or genetically intractable, or when the BGC is silent under standard laboratory conditions. frontiersin.org

The successful heterologous expression of a biosynthetic pathway requires a suitable host, often referred to as an "expression system" or "chassis". wikipedia.org Common hosts include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, which are favored for their rapid growth and extensive genetic toolkits. asm.orgmdpi.com For compounds originating from cyanobacteria, cyanobacterial hosts like Anabaena sp. PCC 7120 have proven effective, as they can provide the necessary precursors derived from photosynthesis. nih.govnih.gov The choice of host is critical, as it must supply the necessary precursor molecules and possess compatible cellular machinery for expressing the foreign genes. nih.gov

The process is not without challenges. Cloning large BGCs (which can range from 20 to over 200 kb) can be technically difficult. frontiersin.org Furthermore, achieving functional expression in a new host may require significant optimization, such as codon optimization of the genes, balancing enzyme expression levels by using promoters of varying strengths, and engineering the host's metabolism to increase the supply of precursors. nih.govnih.gov Despite these hurdles, heterologous expression has been successfully used to produce a wide array of complex natural products, including other meroterpenoids, polyketides, and nonribosomal peptides, demonstrating its power for both drug discovery and industrial biotechnology. nih.govnih.govresearchgate.net

Table 2: Examples of Heterologous Expression Systems for Natural Product Biosynthesis

Host Organism Native Producer (if different) Product Class / Example Key Findings
Anabaena sp. PCC 7120 Fischerella sp. Hapalindoles (Alkaloids) Successful expression of a 42-kb BGC on a replicative plasmid, establishing Anabaena as a viable cyanobacterial chassis. nih.gov
Anabaena sp. PCC 7120 Cyanobacterium Tolypodiol (Meroterpenoid) Demonstrated versatility by producing a meroterpenoid and its analogs from a 21-kb BGC. nih.gov
Escherichia coli Stereum vibrans (Fungus) Prenylated Phenols A prenyltransferase gene (Vib-PT) was successfully expressed and characterized, a key step in reconstructing the vibralactone (B1257129) pathway. asm.org
Aspergillus niger Stereaceous basidiomycete BY1 (Fungus) Orsellinic Acid (Polyketide) Heterologous expression of polyketide synthase genes identified them as orsellinic acid synthases, a precursor for prenylated phenols. researchgate.net
Myxococcus xanthus Sorangium cellulosum Epothilones (Polyketides) Chosen as a superior host to Streptomyces due to better tolerance for the product, enabling genetic engineering for new analogs. nih.gov

| Saccharomyces cerevisiae | N/A | Geraniol (B1671447) (Monoterpenoid) | Engineering of the native ergosterol (B1671047) pathway and expression of a plant-derived geraniol synthase enabled production of this flavor compound. mdpi.com |

Advanced Analytical Strategies for 2 All Trans Heptaprenylphenol Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is fundamental to the isolation and purification of 2-all-trans-heptaprenylphenol from natural sources, such as brown algae of the genus Sargassum. biochemjournal.comphcogj.comsemanticscholar.orgfrontiersin.org The choice of chromatographic technique is dictated by the complexity of the sample matrix and the desired scale of separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds. nih.gov Reversed-phase HPLC is particularly well-suited for separating compounds like 2-all-trans-heptaprenylphenol.

Stationary Phases: C18 columns are frequently employed for the separation of phenolic compounds due to their hydrophobic nature, which allows for effective retention and resolution of nonpolar to moderately polar analytes. jfda-online.com Phenyl-Hexyl phases can offer alternative selectivity, especially for aromatic compounds, through π-π interactions. sigmaaldrich.com

Mobile Phases: Typical mobile phases consist of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile. jfda-online.com The use of buffered mobile phases, for instance, sodium acetate (B1210297) buffer at a pH of 5.2, can improve the separation of closely related phenolic compounds and retinoic acid isomers. jfda-online.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. jfda-online.com

Detection: A Diode Array Detector (DAD) is commonly coupled with HPLC systems for the detection and preliminary identification of phenolic compounds based on their UV-Vis spectra. nih.gov

Table 1: Typical HPLC Parameters for Phenolic Compound Analysis

ParameterTypical SettingRationale
Column C18, Phenyl-HexylProvides good retention and selectivity for phenolic compounds.
Mobile Phase Acetonitrile/Methanol and Water (often with buffer)Allows for manipulation of polarity to achieve optimal separation.
Detection Diode Array Detector (DAD)Enables detection and preliminary identification based on UV spectra.
Flow Rate 0.5 - 2.0 mL/minStandard flow rates for analytical scale separations.

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. eag.com This is achieved through the use of columns packed with smaller particles (typically less than 2 µm), which necessitates higher operating pressures. eag.com

Advantages: The primary benefits of UHPLC are increased speed and efficiency, allowing for higher sample throughput. eag.com The enhanced resolution is particularly valuable for separating isomeric compounds and other closely related structures within complex extracts. nih.gov

Method Transfer: Methods developed on HPLC can often be transferred to UHPLC systems to take advantage of these benefits. A significant reduction in analysis time can be achieved by moving from larger particle size columns to smaller ones. lcms.cz

Applications: UHPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QToF-MS), is a powerful tool for metabolite profiling of complex natural product extracts, including those from Sargassum species. phcogj.comnih.gov

Table 2: Comparison of HPLC and UHPLC for Phenolic Analysis

FeatureHPLCUHPLC
Particle Size 3-5 µm< 2 µm
Pressure ~40 MPaUp to 100 MPa
Analysis Time LongerShorter
Resolution GoodExcellent
Solvent Consumption HigherLower

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is another powerful separation technique, but its application to the analysis of 2-all-trans-heptaprenylphenol presents challenges due to the compound's high molecular weight and low volatility. chromforum.org

Derivatization: To make high molecular weight, non-volatile compounds like phenols amenable to GC analysis, a derivatization step is often required. nih.govnih.gov Silylation is a common derivatization technique that increases the volatility of phenolic compounds, allowing them to be analyzed by GC-MS. nih.gov Other derivatizing agents, such as 4-carbethoxyhexafluorobutyryl chloride, have also been developed to improve the chromatographic properties of phenols. nih.gov

GC-MS: When coupled with a mass spectrometer, GC provides a robust method for the identification and quantification of derivatized phenols. nih.govresearchgate.net Methane chemical ionization (CI) can be used in GC-MS to provide molecular weight information and characteristic fragmentation patterns that aid in structure elucidation. acs.org

Limitations: The primary limitation of GC for this application is the necessity of derivatization, which adds an extra step to the sample preparation process and can introduce variability. nih.gov Furthermore, for very high molecular weight compounds (e.g., around 1000 Da), even with derivatization, achieving sufficient volatility for GC analysis can be difficult. chromforum.org

Preparative and Semi-Preparative Scale Separations

The isolation of 2-all-trans-heptaprenylphenol in quantities sufficient for comprehensive structural elucidation and biological testing requires preparative or semi-preparative chromatography. evotec.comchromatographyonline.com

Scaling Up: Analytical HPLC methods can be scaled up to preparative scale by increasing the column diameter and sample load. waters.comthermofisher.com The goal is to maximize throughput while maintaining the necessary purity and yield. phenomenex.com

Hardware: Preparative HPLC systems utilize larger columns and pumps capable of delivering higher flow rates. evotec.comthermofisher.com Automated systems with fraction collectors are essential for efficiently isolating the target compound. evotec.com

Applications: Preparative chromatography is indispensable for the isolation of natural products from complex mixtures, allowing for the purification of milligrams to grams of a specific compound. evotec.com This is a critical step in the drug discovery process and for obtaining pure standards for analytical method development. chromatographyonline.com

Spectroscopic and Spectrometric Characterization Methods

Once isolated, the definitive identification of 2-all-trans-heptaprenylphenol relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. rsc.org Both ¹H and ¹³C NMR are essential for assigning the structure of 2-all-trans-heptaprenylphenol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals for 2-all-trans-heptaprenylphenol would include:

Aromatic protons on the phenol (B47542) ring.

Vinylic protons on the heptaprenyl side chain.

Methylene (B1212753) and methyl protons of the repeating isoprene (B109036) units.

The phenolic hydroxyl proton. The coupling constants between adjacent protons can help to establish the stereochemistry of the double bonds in the heptaprenyl chain as trans. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. bhu.ac.in For 2-all-trans-heptaprenylphenol, this would include:

Signals for the aromatic carbons of the phenol ring.

Signals for the sp² hybridized carbons of the double bonds in the side chain.

Signals for the sp³ hybridized carbons of the methylene and methyl groups. The chemical shifts of the carbons are highly indicative of their local electronic environment. libretexts.org

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in 2-All-trans-heptaprenylphenol

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0110 - 160
Vinylic Protons5.0 - 5.5120 - 140
Methylene Protons (allylic)~2.025 - 40
Methyl Protons (vinylic)1.6 - 1.815 - 25
Phenolic HydroxylVariable (4.0 - 8.0)N/A

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. jeolusa.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.combioanalysis-zone.cominfinitalab.com This precision allows for the determination of the elemental formula of 2-All-trans-heptaprenylphenol, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com HRMS is invaluable for confirming the molecular identity of the compound. measurlabs.cominfinitalab.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.orgnationalmaglab.orgmdpi.com In a typical MS/MS experiment, the intact molecule (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its substructures, such as the cleavage points along the heptaprenyl chain and the structure of the phenolic head group. unt.eduenovatia.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.comthermofisher.com This is particularly useful for analyzing 2-All-trans-heptaprenylphenol in complex mixtures, such as natural product extracts. thermofisher.comnih.gov The LC system separates the components of the mixture, and the MS provides identification and quantification of the target compound. measurlabs.comnih.gov LC-MS/MS, which incorporates tandem mass spectrometry, offers even greater specificity and sensitivity for the analysis of this compound in complex matrices. measurlabs.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. mt.comdrawellanalytical.com This technique is used to analyze the chromophoric system of 2-All-trans-heptaprenylphenol, which is primarily associated with the phenolic ring and the conjugated double bonds in the side chain. upi.eduresearchgate.net The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation and the electronic structure of the molecule. researchgate.net

Table 2: Representative UV-Vis Absorption Data for a Phenolic Compound.

Solventλmax (nm)
Ethanol~275
Methanol~274
Cyclohexane~278

Note: This table provides typical UV absorption maxima for a simple phenol. The actual λmax for 2-All-trans-heptaprenylphenol may vary depending on the solvent and the full extent of conjugation in the molecule.

Metabolomics and Chemometric Approaches in Natural Product Profiling

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become an indispensable tool in natural product research. um6p.madoe.gov When coupled with chemometrics, which uses statistical and mathematical methods to extract meaningful information from chemical data, these approaches offer a robust framework for profiling complex mixtures and identifying bioactive compounds. metabolomics.semdpi.com This combination is particularly valuable for analyzing natural extracts, which can contain a vast array of structurally similar compounds. chemrxiv.org

Metabolite profiling can be broadly categorized into two strategies: untargeted and targeted metabolomics.

Untargeted Metabolomics aims to comprehensively analyze as many metabolites as possible in a sample without a preconceived bias. creative-proteomics.comanimbiosci.org This global snapshot is invaluable for discovery-based research, allowing for the identification of unexpected metabolic changes or novel compounds. creative-proteomics.com In the context of 2-all-trans-heptaprenylphenol research, an untargeted approach would be employed to screen plant or microbial extracts for its presence alongside a wide array of other secondary metabolites. mdpi.com Techniques like high-resolution liquid chromatography-mass spectrometry (LC-MS) are commonly used to generate complex datasets, which are then processed to detect peaks, align them across samples, and tentatively identify compounds based on their mass-to-charge ratio and fragmentation patterns. animbiosci.orgbiorxiv.org

Targeted Metabolomics , in contrast, focuses on the precise measurement and quantification of a specific, predefined set of metabolites. creative-proteomics.com This approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. nih.gov Once 2-all-trans-heptaprenylphenol has been identified as a compound of interest through an untargeted screen or other means, a targeted method can be developed to accurately measure its concentration in different samples. This is crucial for understanding its biosynthesis, distribution within an organism, and response to various stimuli. The integration of both untargeted and targeted approaches provides a powerful workflow, where the former is used for broad discovery and the latter for validation and precise quantification. nih.govmetwarebio.com

Table 1: Comparison of Untargeted and Targeted Metabolomics

FeatureUntargeted MetabolomicsTargeted Metabolomics
Scope Global, comprehensive profiling of all detectable metabolites. creative-proteomics.comQuantification of a predefined set of known metabolites. creative-proteomics.com
Goal Hypothesis generation, biomarker discovery, comprehensive sample characterization. creative-proteomics.comHypothesis testing, validation of biomarkers, precise quantification. nih.gov
Selectivity Low to moderate.High. creative-proteomics.com
Sensitivity Moderate.High. creative-proteomics.com
Data Analysis Complex, involves peak detection, alignment, and annotation. biorxiv.orgMore straightforward, focused on peak integration and quantification.
Application in 2-All-trans-heptaprenylphenol Research Initial screening of natural sources to identify its presence and co-metabolites.Accurate measurement of its concentration in various tissues or under different conditions.

The large and complex datasets generated by metabolomics studies require advanced statistical tools for interpretation. nih.govwiley.com Multivariate data analysis (MVDA) techniques are essential for discerning patterns and relationships within the data that are not apparent from univariate analysis. arcadis.com

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique widely used as an initial exploratory tool in metabolomics. metabolomics.seresearchgate.net PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components. arcadis.com This allows for the visualization of the data in a lower-dimensional space, typically as a scores plot, which can reveal clustering, trends, and outliers among the samples. doe.gov For instance, a PCA of metabolomic data from different plant species could reveal distinct clusters, with the loadings plot indicating which metabolites, potentially including 2-all-trans-heptaprenylphenol, are responsible for the separation.

Partial Least Squares (PLS) and its discriminant analysis variant, PLS-DA, are supervised methods that, unlike PCA, incorporate information about the sample classes (e.g., active vs. inactive extracts) into the model. tidymodels.org PLS aims to maximize the covariance between the predictor variables (metabolite data) and the response variable (e.g., biological activity). tidymodels.org This makes it particularly useful for identifying metabolites that are correlated with a specific biological outcome. nih.gov In the study of 2-all-trans-heptaprenylphenol, PLS-DA could be used to discriminate between high- and low-producing strains of a microorganism, with the model highlighting the metabolites most important for this distinction. animbiosci.org

Table 2: Key Multivariate Data Analysis Techniques in Metabolomics

TechniqueTypePrimary UseApplication Example for 2-All-trans-heptaprenylphenol
Principal Component Analysis (PCA) UnsupervisedExploratory data analysis, visualization of sample groupings, outlier detection. metabolomics.seresearchgate.netVisualizing the overall metabolic differences between plant extracts containing varying levels of 2-all-trans-heptaprenylphenol.
Partial Least Squares (PLS) SupervisedModeling the relationship between metabolite data and a continuous response variable. tidymodels.orgCorrelating the concentration of 2-all-trans-heptaprenylphenol with the observed antioxidant activity of an extract.
Partial Least Squares-Discriminant Analysis (PLS-DA) SupervisedClass discrimination and identification of variables responsible for group separation. animbiosci.orgIdentifying metabolites, including 2-all-trans-heptaprenylphenol, that differentiate between biologically active and inactive fractions of a natural extract.

Bioassay-guided fractionation is a classical and effective strategy for isolating bioactive natural products. nih.govresearchgate.net The process involves the stepwise separation of a crude extract into fractions of decreasing complexity, with each fraction being tested for biological activity. nih.gov The active fractions are then subjected to further separation until a pure, active compound is isolated. plos.org This approach ensures that the purification efforts are focused on the biologically relevant components of the extract. In the search for novel sources or analogues of 2-all-trans-heptaprenylphenol with specific biological activities, this method would be instrumental.

Dereplication is a crucial step in modern natural product discovery that aims to rapidly identify known compounds in an extract at an early stage. mdpi.com This avoids the time-consuming and costly process of re-isolating and re-characterizing well-documented substances. Dereplication strategies typically involve the use of LC-MS and database searching. By comparing the mass spectral data (including accurate mass and fragmentation patterns) of the constituents of an extract with databases of known natural products, researchers can quickly identify previously characterized compounds. mdpi.com This allows for the prioritization of fractions containing potentially novel or more potent compounds for further investigation. For instance, during a bioassay-guided fractionation of a plant extract, dereplication could quickly confirm the presence of 2-all-trans-heptaprenylphenol in an active fraction, allowing researchers to focus on other unknown active constituents.

Synthetic and Semisynthetic Approaches to 2 All Trans Heptaprenylphenol and Analogues

Total Synthesis Strategies for Prenylated Phenols

Total synthesis involves the construction of a target molecule from simpler, commercially available starting materials through a series of chemical reactions. For prenylated phenols, the primary challenges are controlling the position of the lengthy isoprenoid chain on the phenol (B47542) ring and managing the reactive nature of the phenol group itself.

Several foundational strategies have been developed to address these challenges:

Friedel-Crafts Alkylation : This classic reaction can be used to attach the prenyl chain (the electrophile) to the electron-rich phenol ring (the nucleophile). However, this method often suffers from a lack of regiocontrol, leading to mixtures of products where the chain is attached at different positions (ortho- and para-). nih.gov It also requires the use of Lewis acids like BF₃·OEt₂ or acidic clays (B1170129) to facilitate the reaction, and success often depends on the phenol substrate having multiple electron-donating groups. nih.gov

Phenoxide C-Alkylation : By deprotonating the phenol to form a more nucleophilic phenoxide, its reaction with a prenyl halide (like prenyl bromide) can be directed to the carbon atoms of the ring. nih.gov This method provides a route to ortho-prenylated phenols under milder basic conditions. nih.gov However, it often competes with O-alkylation (attachment at the oxygen) and can produce a mixture of ortho-, para-, and bis-prenylated products, typically resulting in moderate yields of 30-50%. nih.gov

A critical goal in synthesizing compounds like 2-all-trans-heptaprenylphenol is regioselectivity—the ability to attach the heptaprenyl chain to a specific carbon atom on the phenol ring. Uncontrolled reactions can lead to a mixture of isomers that are difficult and costly to separate.

Researchers have developed several techniques to improve regioselectivity:

Directing Groups : Attaching a temporary "directing group" to the phenol can physically block certain positions or electronically favor reaction at a specific site.

Catalyst and Surface Control : Recent advances have shown that the choice of catalyst or reaction medium can significantly influence the outcome. For example, leveraging a surface-templating effect by using alumina (B75360) can direct the Friedel-Crafts allylation of phenols to favor the ortho position with high selectivity. queensu.ca Similarly, acidic clays have been used to catalyze regioselective intramolecular shift reactions to form C-prenylated flavonoids. rsc.org

Blocking Strategies : If the desired position for prenylation is less reactive than another (e.g., ortho vs. para), the more reactive position can be temporarily blocked with a chemical group. After the prenylation reaction is complete, the blocking group is removed. This strategy is particularly useful when the para position is blocked, making ortho-alkylation more synthetically viable. nih.gov

Table 1: Comparison of Linear and Convergent Synthesis Strategies

FeatureLinear SynthesisConvergent Synthesis
Concept Step-by-step construction from a single starting material.Independent synthesis of fragments, followed by late-stage coupling. wikipedia.org
Efficiency Overall yield drops rapidly with each additional step. wikipedia.orgHigher overall yields as long reaction sequences are avoided. wikipedia.orgscholarsresearchlibrary.com
Application Suitable for simpler molecules with few steps.Preferred for complex, large, or symmetric molecules. wikipedia.org
Example Pathway Phenol → Step 1 → Step 2 → ... → 2-all-trans-heptaprenylphenolPhenol derivative synthesis; Heptaprenyl chain synthesis; Final coupling reaction.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis is a hybrid approach that integrates the advantages of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). researchgate.netrsc.org This strategy is particularly powerful for creating complex natural products, as enzymes can perform specific transformations (like introducing chirality or attaching groups at a specific position) that are difficult to achieve with conventional chemical reagents. researchgate.netrsc.org

In nature, the attachment of prenyl chains to aromatic molecules is carried out by a class of enzymes called prenyltransferases (PTs). rsc.org These enzymes exhibit remarkable substrate and site selectivity, affixing isoprenoid side chains to specific positions on aromatic scaffolds. queensu.ca

Harnessing these natural catalysts offers a promising route to 2-all-trans-heptaprenylphenol. The key advantages include:

High Regioselectivity : Unlike many chemical methods, prenyltransferases can selectively catalyze prenylation at a single desired position on the phenol ring, avoiding the formation of unwanted isomers.

Mild Reaction Conditions : Enzymatic reactions typically occur in water at neutral pH and ambient temperatures, avoiding the harsh reagents and conditions often required in chemical synthesis.

Stereospecificity : Enzymes can control the precise three-dimensional arrangement of atoms, which is crucial for the biological activity of many natural products.

DMATS-type prenyltransferases are a family of such enzymes that are considered promising biocatalysts for the synthesis of prenylated natural products. rsc.org

While naturally occurring enzymes offer high selectivity, their substrate scope can be limited. Modern protein engineering techniques allow scientists to modify the structure of an enzyme to alter its function, effectively creating custom biocatalysts. nih.govmanchester.ac.uk

Strategies for engineering biocatalysts include:

Mutagenesis : By changing specific amino acids in the enzyme's active site, researchers can expand the range of substrates the enzyme will accept. nih.gov For example, farnesyltransferase (FTase) has been mutated to accommodate diverse functional groups, expanding its utility for various biotechnological applications. nih.gov

Directed Evolution : This technique mimics natural selection in the lab. Scientists generate a large library of enzyme variants with random mutations and then screen them for improved activity or a desired new function.

Through these methods, an existing prenyltransferase could potentially be engineered to efficiently accept a phenol precursor and a heptaprenyl pyrophosphate donor, providing a direct and highly specific biocatalytic route to 2-all-trans-heptaprenylphenol.

Combinatorial Biosynthesis for Structural Diversity

Combinatorial biosynthesis is an advanced application of genetic engineering that involves mixing and matching genes from different biosynthetic pathways to create novel molecules. nih.gov Natural products are typically built by a series of enzymes encoded by a "gene cluster." By manipulating these clusters, it is possible to generate a library of related but structurally distinct compounds. nih.govnih.gov

This approach could be applied to generate analogues of 2-all-trans-heptaprenylphenol. For instance, the gene for the prenyltransferase that attaches the heptaprenyl chain could be combined with genes for enzymes that modify the phenol ring (e.g., by adding extra hydroxyl or methyl groups). Furthermore, by swapping prenyltransferase genes that produce chains of different lengths, a range of prenylated phenols with varying side chains could be produced. This technique holds great potential for creating structural diversity and exploring how changes in the molecular structure affect biological function. nih.gov A notable example of this combinatorial capacity is seen in the biosynthesis of vatiamides, where a single polyketide synthase (PKS) cassette interacts with three different non-ribosomal peptide synthetase (NRPS) partners to create a variety of lipopeptides. nih.gov

Rational Pathway Reprogramming

Rational pathway reprogramming involves the deliberate redesign of metabolic pathways in a host organism, such as Escherichia coli, to produce a desired chemical. This metabolic engineering approach can be envisioned for the production of 2-all-trans-heptaprenylphenol by introducing and optimizing a heterologous biosynthetic pathway.

The core principle of this strategy is to engineer a microbial host to synthesize the two key precursors of 2-all-trans-heptaprenylphenol: a phenolic core and a heptaprenyl diphosphate (B83284) side chain. Subsequently, a suitable prenyltransferase is required to catalyze the condensation of these two precursors.

Engineered Production of Precursors:

Phenolic Core: Microbial production of simple phenols like phenol itself has been demonstrated in E. coli. nih.govresearchgate.net This is typically achieved by engineering the tyrosine biosynthetic pathway and introducing a tyrosine phenol-lyase to convert tyrosine to phenol. nih.govresearchgate.net By overexpressing genes in the shikimate pathway, the flux towards aromatic amino acids, and consequently the phenolic precursor, can be significantly enhanced.

Heptaprenyl Diphosphate: The heptaprenyl diphosphate is a C35 isoprenoid synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are universal isoprenoid precursors. The enzyme heptaprenyl diphosphate synthase catalyzes the sequential condensation of four molecules of IPP with farnesyl diphosphate (FPP) to form all-trans-heptaprenyl diphosphate. wikipedia.org The native isoprenoid biosynthesis pathway of the host organism can be engineered to increase the pool of these precursors and heterologous expression of a heptaprenyl diphosphate synthase would direct the synthesis towards the desired C35 chain length.

Assembly and Optimization:

Balancing Gene Expression: Optimizing the expression levels of the pathway genes to avoid the accumulation of toxic intermediates and to ensure a balanced supply of precursors.

Eliminating Competing Pathways: Deleting genes that encode for enzymes that divert precursors into competing metabolic pathways.

Host Strain Selection and Optimization: Choosing a host strain with inherent tolerance to phenolic compounds and further engineering it for enhanced robustness.

A hypothetical reprogrammed pathway for 2-all-trans-heptaprenylphenol production in E. coli is depicted below:

Metabolic Engineering Strategy Target Reaction/Pathway Key Enzymes Outcome
Phenol Biosynthesis Shikimate Pathway → Tyrosine → PhenolOverexpressed shikimate pathway enzymes, Tyrosine Phenol-LyaseIncreased production of the phenol precursor
Heptaprenyl Diphosphate Synthesis Mevalonate (B85504) or MEP/DOXP Pathway → IPP/DMAPP → Heptaprenyl DiphosphateOverexpressed isoprenoid biosynthesis genes, Heptaprenyl Diphosphate SynthaseEnhanced supply of the C35 prenyl donor
Final Condensation Phenol + Heptaprenyl Diphosphate → 2-all-trans-heptaprenylphenolA promiscuous or engineered PrenyltransferaseProduction of the target molecule

Substrate Promiscuity Exploitation

Enzyme promiscuity, the ability of an enzyme to catalyze reactions with multiple substrates, is a powerful tool for synthetic biology. nih.gov Aromatic prenyltransferases (aPTs), in particular, are known to often exhibit broad substrate specificity, accepting a variety of aromatic acceptors and prenyl donors. researchgate.netnih.gov This characteristic can be exploited for the synthesis of 2-all-trans-heptaprenylphenol and its analogues.

Several families of prenyltransferases have been identified that display remarkable substrate promiscuity. For instance, members of the UbiA family of membrane-bound prenyltransferases are involved in the biosynthesis of ubiquinone and menaquinone and are known to prenylate various phenolic compounds. nih.govplos.org Fungal prenyltransferases from the dimethylallyltryptophan synthase (DMATS) superfamily have also been shown to prenylate a wide range of aromatic substrates, including flavonoids, coumarins, and other phenolics. researchgate.netnih.govrsc.org

Key Features of Promiscuous Prenyltransferases:

Spacious Active Sites: The ability to accommodate structurally diverse substrates is often attributed to a large and flexible substrate-binding pocket within the enzyme. researchgate.net

Acceptance of Various Prenyl Donors: Some promiscuous prenyltransferases can utilize prenyl diphosphates of different chain lengths, such as dimethylallyl diphosphate (DMAPP, C5), geranyl diphosphate (GPP, C10), and farnesyl diphosphate (FPP, C15). rsc.org This flexibility could potentially be extended to heptaprenyl diphosphate (C35).

Varied Aromatic Acceptors: These enzymes can often prenylate a broad range of phenolic compounds, which suggests that a simple phenol could also serve as a substrate.

The table below summarizes the substrate promiscuity of a few representative aromatic prenyltransferases, highlighting their potential for synthesizing novel prenylated phenols.

Enzyme Source Organism Known Aromatic Substrates Known Prenyl Donors Potential for 2-all-trans-heptaprenylphenol Synthesis
AtaPT Aspergillus terreusFlavonoids, Chalcones, CurcuminoidsDMAPP, GPP, FPP, GGPPHigh, due to its exceptionally broad substrate promiscuity. researchgate.net
AcaPT Antrodia camphorataFlavonoids, Coumarins, AntrodinsDMAPPModerate, primarily an O-prenyltransferase, but demonstrates broad phenolic acceptance. researchgate.net
AfUbiA Archaeoglobus fulgidusNaphthoquinone analoguesGPP, FPPModerate, as a member of the UbiA family which are known to prenylate simple phenols. plos.org
AstPT Aspergillus terreusHydroxyxanthonesDMAPP, GPP, FPPModerate, shows promiscuity towards both acceptor and donor substrates. rsc.org

The exploitation of substrate promiscuity offers a direct chemoenzymatic approach where a purified promiscuous prenyltransferase is used in vitro with synthetically provided phenol and heptaprenyl diphosphate to produce 2-all-trans-heptaprenylphenol.

"Unnatural" Natural Product Derivatization

The derivatization of natural products is a common strategy to create novel analogues with potentially improved or altered biological activities. nih.govrhhz.net This approach, often termed "unnatural" natural product synthesis, can be applied to 2-all-trans-heptaprenylphenol to generate a library of related compounds. The derivatization can be achieved through chemical, enzymatic, or chemoenzymatic methods, targeting either the phenolic hydroxyl group or the aromatic ring. nih.govresearchgate.net

Derivatization of the Phenolic Hydroxyl Group:

The phenolic hydroxyl is a reactive functional group that can be readily modified. Classical chemical reactions that can be employed include:

Etherification: Reaction with alkyl halides to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

Glycosylation: Attachment of sugar moieties to yield glycosides.

Enzymatic methods can also be utilized for selective modifications. For example, glycosyltransferases can be used for specific glycosylation, and lipases can catalyze regioselective acylation.

Modification of the Aromatic Ring:

The aromatic ring of 2-all-trans-heptaprenylphenol can also be a target for derivatization, although this can be more challenging due to the potential for multiple reaction sites. nih.gov

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce new functional groups onto the ring. The directing effect of the hydroxyl and the bulky heptaprenyl groups would influence the position of substitution.

Hydroxylation: Additional hydroxyl groups can be introduced using specific hydroxylases, such as cytochrome P450 monooxygenases.

Chemoenzymatic Approaches:

A combination of chemical and enzymatic steps can provide a powerful and versatile platform for creating diverse analogues. nih.govnih.gov For example, a promiscuous enzyme could be used to generate a range of prenylated phenols with different prenyl chain lengths, which could then be further modified using chemical methods.

The following table outlines potential derivatization strategies for 2-all-trans-heptaprenylphenol:

Target Site Reaction Type Potential Reagents/Enzymes Resulting Analogue Class
Phenolic Hydroxyl EtherificationAlkyl halides (e.g., methyl iodide)Phenolic ethers
Phenolic Hydroxyl EsterificationAcyl chlorides, LipasesPhenolic esters
Aromatic Ring HalogenationN-Bromosuccinimide (NBS)Halogenated phenols
Aromatic Ring HydroxylationCytochrome P450 monooxygenasesDihydroxylated analogues

Through these derivatization strategies, a diverse collection of "unnatural" analogues of 2-all-trans-heptaprenylphenol can be synthesized for further investigation.

Article on the Biotechnological Production of 2-All-trans-heptaprenylphenol Cannot Be Generated

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is insufficient specific information to generate the requested article on the "Biotechnological Production and Metabolic Engineering of 2-All-trans-heptaprenylphenol."

The instructions provided were to create a thorough and scientifically accurate article strictly following a detailed outline focused exclusively on this compound. However, extensive searches did not yield any specific research detailing the application of the outlined biotechnological methods—including plant cell and tissue culture systems or microbial fermentation platforms—for the production of 2-all-trans-heptaprenylphenol.

The methodologies specified in the outline are well-established and widely used for the production of various plant secondary metabolites and other valuable chemical compounds. These techniques include:

Plant Cell and Tissue Culture: Callus, suspension, and hairy root cultures are powerful platforms for producing phytochemicals in controlled laboratory settings. nih.govpreprints.orgbayern.denih.govmdpi.commdpi.comnih.gov Strategies like elicitation and bioreactor optimization are often employed to enhance yields. mdpi.comyoutube.comnih.govtaylorfrancis.comresearchgate.net

Microbial Fermentation: Engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae serve as robust "cell factories" for producing a wide array of chemicals. researchgate.netnih.govelsevierpure.commdpi.comnih.govresearchgate.net Metabolic pathway engineering is a key tool used to optimize production and achieve high yields. nih.govresearchgate.net

Despite the maturity of these biotechnological platforms, no studies were found that specifically document their use to produce 2-all-trans-heptaprenylphenol. The core requirement to focus content solely on this compound cannot be met due to the absence of relevant research findings. To proceed would require referencing production methods for other, unrelated compounds, which would directly violate the explicit instructions of the request.

Therefore, a scientifically accurate and thorough article adhering strictly to the provided outline for 2-all-trans-heptaprenylphenol cannot be constructed at this time.

Table of Compounds

Biotechnological Production and Metabolic Engineering of 2 All Trans Heptaprenylphenol

Microbial Fermentation Platforms

Genetic Manipulation and Overexpression Strategies

The core strategy for enhancing the production of 2-all-trans-heptaprenylphenol revolves around optimizing the expression of key genes and redirecting metabolic flux toward its synthesis. Metabolic engineering allows for the fine-tuning of individual enzyme expression through gene dosing, transcriptional regulation, and protein engineering. nih.gov This often involves the concerted expression of multiple genes, which has become more feasible with modern techniques. nih.gov

Key genetic manipulation and overexpression strategies include:

Upregulation of Precursor Supply: The biosynthesis of 2-all-trans-heptaprenylphenol depends on two primary precursors: 4-hydroxybenzoate (B8730719) (4-HB) and heptaprenyl diphosphate (B83284) (HPP). Genetic strategies often focus on increasing the intracellular pools of these molecules. This can be achieved by overexpressing genes in the shikimate pathway for 4-HB production and the mevalonate (B85504) (MVA) or non-mevalonate (MEP/DOXP) pathway for HPP synthesis.

Overexpression of Key Pathway Enzymes: The central enzymatic step in the formation of 2-all-trans-heptaprenylphenol is catalyzed by 4-hydroxybenzoate heptaprenyltransferase. Overexpressing the gene encoding this enzyme is a primary strategy to pull metabolic flux from the precursors toward the final product.

Elimination of Competing Pathways: To maximize the carbon flow towards the target compound, competing metabolic pathways that consume the necessary precursors are often downregulated or knocked out. For instance, genes responsible for converting 4-HB or HPP into other cellular components can be targeted for deletion.

Host Organism Selection and Engineering: The choice of a microbial host is critical. Organisms like Escherichia coli and Saccharomyces cerevisiae are commonly used due to their well-characterized genetics and rapid growth. nih.gov They are often engineered to serve as optimized production platforms by removing native pathways that might compete with or degrade the target compound. nih.gov

The engineering of metabolic pathways can be conducted in the native host or, more commonly, in a heterologous host when the native organism is slow-growing or genetically intractable. nih.gov

Table 1: Key Genetic Targets for Overexpression in 2-All-trans-heptaprenylphenol Biosynthesis

Gene Target Category Specific Examples (Illustrative) Function Rationale for Overexpression
Shikimate Pathway aroG, aroB, aroD Enzymes for chorismate synthesis Increases precursor pool for 4-hydroxybenzoate
4-HB Synthesis ubiC Chorismate pyruvate-lyase Converts chorismate to 4-hydroxybenzoate
MEP/DOXP Pathway dxs, idi Key enzymes for isoprenoid precursor synthesis Increases precursor pool for heptaprenyl diphosphate
Heptaprenyl Diphosphate Synthase ispB homolog Heptaprenyl diphosphate synthase Synthesizes the C35 prenyl side chain
Condensing Enzyme ubiA homolog 4-hydroxybenzoate heptaprenyltransferase Catalyzes the final condensation step to form the target molecule

Advanced Genetic Engineering Technologies

Recent breakthroughs in genetic engineering have provided powerful tools for precise and efficient metabolic pathway optimization. These advanced technologies move beyond simple overexpression or knockout, allowing for nuanced control over gene expression and the rapid generation of highly productive microbial strains. The engineering of metabolic pathways often requires the coordinated expression of multiple genes, a task made more achievable by these new techniques. nih.govresearchgate.net

CRISPR/Cas-Based Gene Editing for Pathway Optimization

The CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) system has revolutionized genome editing. nih.govgiraldezlab.org Its application in metabolic engineering allows for precise and multiplexed modifications of a host organism's genome.

Key applications include:

Multiplexed Gene Knockouts: CRISPR-Cas9 can be used to simultaneously delete multiple genes that encode for enzymes in competing pathways, thereby channeling metabolic flux towards 2-all-trans-heptaprenylphenol synthesis. frontiersin.org

Transcriptional Regulation (CRISPRi/CRISPRa): A deactivated Cas9 (dCas9) protein, which can bind to DNA but not cut it, can be fused to transcriptional repressors (CRISPRi for interference) or activators (CRISPRa for activation). This allows for the fine-tuning of gene expression levels without permanently altering the DNA sequence. CRISPRi, in particular, has proven to be a powerful tool for downregulating multiple genes simultaneously to enhance bioproduction titers. osti.gov This is crucial for balancing metabolic pathways and avoiding the accumulation of toxic intermediates.

Combinatorial Pathway Assembly: CRISPR-based systems can be used to generate large libraries of strains, each with different combinations of gene edits. nih.gov This high-throughput approach allows for the rapid screening and identification of genetic modifications that lead to the highest production titers. nih.gov

Gene Silencing and Overexpression Approaches

Controlling the flow of metabolites requires a delicate balance between upregulating desired pathways and downregulating competing ones. Gene silencing and overexpression techniques are fundamental to achieving this balance.

Gene Silencing: RNA interference (RNAi) is a common mechanism for gene silencing. By introducing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that are complementary to the mRNA of a target gene, the cell's natural machinery is triggered to degrade that mRNA, effectively silencing the gene. This approach is highly specific and can be used to temporarily reduce the expression of genes in competing pathways that might be essential for cell viability, making a complete knockout unfeasible. This strategy has been successfully used to increase the accumulation of desired polyphenols by silencing enzymes at branch points of metabolic pathways. nih.govnih.gov

Gene Overexpression: This is typically achieved by placing a target gene under the control of a strong, constitutive, or inducible promoter on a high-copy-number plasmid. mdpi.com This ensures that the cell produces a large quantity of the desired enzyme. Combining the overexpression of key biosynthetic enzymes with the silencing of enzymes in competing pathways can synergistically increase the yield of the target compound. nih.gov For example, overexpressing a rate-limiting enzyme in the desired pathway while silencing an enzyme that diverts a key precursor can significantly boost production. nih.govmdpi.com

Challenges and Future Perspectives in 2 All Trans Heptaprenylphenol Research

Overcoming Supply Limitations through Advanced Production Strategies

A significant hurdle in the study of 2-all-trans-heptaprenylphenol is its limited availability. As a transient intermediate in biosynthetic pathways such as that for coenzyme Q, it does not accumulate to high levels in native organisms. ebi.ac.uk Consequently, isolation from natural sources is impractical for generating the quantities required for extensive research.

Future progress depends on advanced production strategies centered on metabolic engineering and synthetic biology. The development of microbial cell factories, primarily using chassis organisms like Escherichia coli, presents the most viable path forward. This approach involves the heterologous expression of genes required for its synthesis and, crucially, the targeted knockout of genes responsible for its consumption. For instance, deleting or modifying the genes encoding the downstream hydroxylase enzymes that convert 2-all-trans-heptaprenylphenol into its subsequent metabolites could lead to its accumulation. Research into related pathways has shown that deleting the ubiX gene in E. coli results in the accumulation of a precursor, 4-hydroxy-3-octaprenyl-benzoate, demonstrating the feasibility of this strategy for pathway intermediates. ebi.ac.uk

Production StrategyDescriptionKey Objective
Metabolic Engineering Modification of a host organism's (e.g., E. coli) metabolic pathways to overproduce the target compound.Engineer a strain that channels metabolic flux towards 2-all-trans-heptaprenylphenol and prevents its further conversion.
Cell-Free Biosynthesis Use of purified enzymes in a reaction vessel to synthesize the compound from supplied precursors.Achieve high purity and yield without the constraints of cell viability and competing metabolic pathways.
Chemical Synthesis Laboratory synthesis of the compound from simple chemical starting materials.Provide a reliable, albeit potentially complex and costly, source of the pure compound for use as an analytical standard.

Elucidating Novel Biosynthetic Enzymes and Pathways

While 2-all-trans-heptaprenylphenol is a known intermediate, a complete and verified map of its biosynthesis and subsequent conversion is essential for both production and functional studies. The pathway involves a complex interplay of enzymes, some of which are not fully characterized. The formation of 2-all-trans-heptaprenylphenol itself is catalyzed by a polyprenyltransferase that attaches a heptaprenyl side chain to a phenolic precursor.

Its subsequent metabolism is an area of active investigation. Biochemical reaction data indicates that 2-all-trans-heptaprenylphenol is a substrate for a hydroxylation reaction, converting it to 3-(all-trans-heptaprenyl)benzene-1,2-diol. rhea-db.org This step is critical in the biosynthesis of coenzyme Q (ubiquinone). rhea-db.org Identifying and characterizing the specific monooxygenase or hydroxylase responsible for this conversion is a key research goal.

Future work will involve a combination of genomics, proteomics, and metabolomics to identify the genes and proteins involved. Characterizing these enzymes will not only illuminate the pathway but also provide new tools for the engineered production strategies mentioned previously.

Enzyme/ProteinPutative/Known Function in Related PathwaysRelevance to 2-All-trans-heptaprenylphenol
UbiA (Polyprenyltransferase) Catalyzes the transfer of a polyprenyl diphosphate (B83284) to a phenolic acceptor.Likely responsible for the initial synthesis of the 2-polyprenylphenol scaffold.
Hydroxylase (e.g., UbiB, UbiH) Catalyze hydroxylation steps on the aromatic ring of polyprenyl-phenolic intermediates.An uncharacterized hydroxylase is responsible for converting 2-all-trans-heptaprenylphenol to its downstream product. rhea-db.org
UbiX / PAD1 Involved in the decarboxylation of a benzoate (B1203000) intermediate in the Coenzyme Q pathway. ebi.ac.ukCharacterization of this enzyme family is crucial for understanding the overall pathway flux.

Development of Integrated Analytical and Bioactivity Screening Platforms

Studying a low-abundance, transient metabolite like 2-all-trans-heptaprenylphenol requires highly sensitive and integrated analytical platforms. The development of such systems is crucial for monitoring its production in engineered microbes and for screening its potential bioactivities or those of its analogues.

An ideal platform would integrate high-performance liquid chromatography (HPLC) for separation with high-resolution mass spectrometry (MS) for sensitive and specific detection and quantification. This analytical core can be coupled with automated bioassays to create a high-throughput screening system. For example, the output from an HPLC separation could be split, with one portion going to the MS for identification and the other to a microplate-based assay to test for effects on specific enzymes or cell pathways. This approach allows for the direct correlation of a specific molecule with a biological effect, which is invaluable when analyzing complex mixtures from engineered microbial cultures.

Rational Design of Bioactive Analogues for Research Tools

The rational design of analogues of 2-all-trans-heptaprenylphenol offers a powerful strategy for creating chemical probes to investigate its associated biological pathways. Since the compound is a substrate for at least one downstream enzyme, its structure can be systematically modified to explore enzyme-substrate interactions or to create potent and specific inhibitors.

These rationally designed analogues could serve as invaluable research tools. For example, analogues with modified prenyl chain lengths could determine the substrate specificity of the subsequent hydroxylase. Introducing non-metabolizable groups onto the phenol (B47542) ring could create competitive inhibitors of the enzyme, allowing researchers to study the physiological effects of blocking the coenzyme Q pathway at this specific step. This approach transforms a simple intermediate into a sophisticated tool for dissecting complex biological systems.

Analogue ModificationResearch PurposePotential Outcome
Varying Prenyl Chain Length To probe the substrate specificity of downstream enzymes (e.g., hydroxylases).Identification of optimal chain length for enzyme activity; creation of poor substrates that can act as competitive inhibitors.
Modifying Phenol Ring To block metabolism or enhance binding affinity.Creation of potent enzyme inhibitors for studying pathway function.
Isotopic Labeling To trace the metabolic fate of the compound.Unambiguous tracking of the compound through subsequent biosynthetic steps.

Exploration of Undiscovered Biological Roles and Mechanisms

The primary known biological role of 2-all-trans-heptaprenylphenol is as an intermediate in the biosynthesis of coenzyme Q (ubiquinone), a lipid-soluble molecule essential for electron transport in cellular respiration. ebi.ac.ukrhea-db.org Its function is therefore critical for cellular energy production.

However, the vast chemical diversity of prenylated phenols in nature suggests that other biological roles may exist. Future research should explore whether 2-all-trans-heptaprenylphenol or its derivatives have functions beyond being simple metabolic intermediates. For instance, could they act as signaling molecules, antioxidants, or regulators of protein function? Investigating the effects of the engineered analogues described above could reveal new mechanisms and targets. Exploring different organisms that may produce this compound could also uncover novel pathways and functions, expanding our understanding of the biological significance of this specific prenylated phenol.

Q & A

Q. What are the established methodologies for synthesizing 2-All-Trans-Heptaprenylphenol with high purity for experimental use?

Synthesis typically involves prenylation of phenol derivatives using isoprenoid precursors under controlled catalytic conditions. Key steps include:

  • Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate isomers .
  • Validation : Confirmation of stereochemistry via 1^1H-NMR and 13^{13}C-NMR, with comparison to reference spectra from databases like NIST Chemistry WebBook .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. How can researchers characterize the stability of 2-All-Trans-Heptaprenylphenol under varying experimental conditions?

Stability studies should include:

  • Accelerated Degradation Tests : Exposure to light, heat (40–60°C), and pH extremes (2–12) over 72 hours, followed by LC-MS analysis to detect degradation products .
  • Oxidative Stability : Use of radical initiators (e.g., AIBN) to simulate oxidative stress, monitored via ESR spectroscopy .
  • Storage Recommendations : Argon-atmosphere vials at -20°C to prevent isomerization .

Q. What spectroscopic techniques are critical for distinguishing 2-All-Trans-Heptaprenylphenol from its cis isomers?

  • NMR : Trans-configuration shows distinct coupling constants (J=1012 HzJ = 10–12\ \text{Hz}) in 1^1H-NMR for allylic protons, versus cis (J=46 HzJ = 4–6\ \text{Hz}) .
  • IR Spectroscopy : Trans isomers exhibit weaker C=C stretching bands (~1650 cm1^{-1}) compared to cis due to reduced conjugation .
  • Circular Dichroism (CD) : Chiral centers in the prenyl chain produce characteristic Cotton effects for stereochemical confirmation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for 2-All-Trans-Heptaprenylphenol?

  • Data Harmonization : Cross-validate conflicting studies using standardized assay protocols (e.g., OECD guidelines for cytotoxicity) .
  • Metabolite Profiling : Identify if discrepancies arise from metabolic conversion (e.g., hepatic microsomal assays) .
  • Dose-Response Curves : Use Hill slope analysis to differentiate between direct effects and off-target interactions .

Q. What strategies are effective for isolating 2-All-Trans-Heptaprenylphenol from complex biological matrices during metabolomic studies?

  • Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol elution to enrich hydrophobic compounds .
  • Chromatographic Separation : UPLC with a phenyl-hexyl stationary phase to resolve isomers .
  • Detection : High-resolution mass spectrometry (HRMS) in negative ion mode for precise mass/charge (m/zm/z) identification .

Q. How can computational modeling enhance the study of 2-All-Trans-Heptaprenylphenol’s interactions with cellular targets?

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to receptors like PPAR-γ, validated by mutational analysis .
  • MD Simulations : Analyze conformational stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
  • QSAR Models : Corrogate prenyl chain length with bioactivity using partial least squares regression .

Q. What ethical and methodological considerations apply when designing in vivo studies involving 2-All-Trans-Heptaprenylphenol?

  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample size .
  • Dosing Regimens : Subacute toxicity testing (28-day OECD 407 protocol) to establish NOAEL .
  • Data Transparency : Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework .

Methodological Challenges & Data Interpretation

Q. How should researchers address gaps in the toxicological profile of 2-All-Trans-Heptaprenylphenol?

  • Read-Across Strategies : Use data from structurally analogous compounds (e.g., 4-sec-butylphenol) while accounting for metabolic differences .
  • High-Throughput Screening : Employ ToxCast assays to predict endocrine disruption potential .
  • Epigenetic Endpoints : Include histone modification assays (ChIP-seq) to assess non-genotoxic effects .

Q. What analytical approaches validate the absence of industrial contaminants in synthesized 2-All-Trans-Heptaprenylphenol batches?

  • Trace Analysis : GC-MS with SIM mode to detect residual solvents (e.g., dichloromethane) at ppm levels .
  • Elemental Profiling : ICP-MS for heavy metals (As, Pb) adhering to ICH Q3D guidelines .

Q. How can conflicting data on the compound’s solubility in aqueous buffers be reconciled?

  • Co-Solvent Systems : Use DMSO or cyclodextrin-based carriers to enhance solubility, quantified by nephelometry .
  • pH-Dependent Studies : Measure logPP values across pH 3–10 using shake-flask methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-All-trans-heptaprenylphenol
Reactant of Route 2
Reactant of Route 2
2-All-trans-heptaprenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.